molecular formula C10H13Cl2N3O B3100093 N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride CAS No. 1360438-84-1

N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride

Cat. No. B3100093
CAS RN: 1360438-84-1
M. Wt: 262.13
InChI Key: OYUYSUCTWYKVJL-UHFFFAOYSA-N
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Description

N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride, also known as SIB-1553A, is a selective serotonin 5-HT2C receptor agonist. It is a chemical compound that has been studied extensively for its potential use in treating obesity and related metabolic disorders.

Scientific Research Applications

Chemical Synthesis and Characterization

This compound serves as a precursor in the synthesis of complex molecules and ligands. For instance, its structural analogs have been utilized in the ambient-temperature synthesis of novel compounds, such as (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting its utility in facilitating condensation reactions under mild conditions (Becerra, Cobo, & Castillo, 2021). Additionally, derivatives of this compound have been investigated for their potential as photocytotoxic agents, demonstrating significant efficacy in generating reactive oxygen species under red light illumination and exhibiting pronounced photocytotoxicity in various cancer cell lines (Basu et al., 2014).

Catalysis and Enzymatic Mimicry

Research has also explored the catalytic applications of compounds structurally related to N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride. Diiron(III) complexes derived from its analogs have been studied as functional models for methane monooxygenases, illustrating the compound's relevance in mimicking enzymatic processes and facilitating selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Bioactive Molecule Development

Furthermore, the synthesis and characterization of heterocyclic Schiff bases derived from related compounds have shown potential anticonvulsant activity, underscoring the therapeutic research applications of this compound and its derivatives. These studies highlight the compound's role in the development of novel bioactive molecules with potential applications in the treatment of neurological disorders (Pandey & Srivastava, 2011).

properties

IUPAC Name

N-methyl-1-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.2ClH/c1-11-7-8-6-10(13-14-8)9-4-2-3-5-12-9;;/h2-6,11H,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUYSUCTWYKVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NO1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride
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N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride
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N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride
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N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride
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N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride
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N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride

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